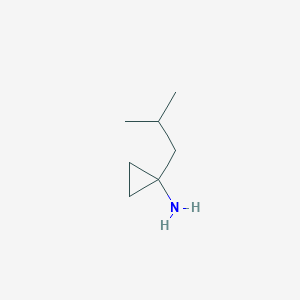

1-(2-Methylpropyl)cyclopropanamine

Description

Properties

IUPAC Name |

1-(2-methylpropyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)5-7(8)3-4-7/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAQAMHOCUWJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuropharmacology

1-(2-Methylpropyl)cyclopropanamine has been studied for its potential neuropharmacological effects. Compounds with similar structures have shown promise as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatments. Research indicates that cyclopropylamines can influence serotonin and norepinephrine pathways, which are crucial in mood regulation.

1.2 Anticancer Activity

The compound has been explored for its anticancer properties. Similar cyclopropanamine derivatives have been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds that target the Hypoxia Inducible Factor (HIF) pathway have demonstrated efficacy in reducing tumor growth under hypoxic conditions .

1.3 Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1). This inhibition can lead to altered gene expression profiles in cancer cells, promoting differentiation and reducing malignancy .

Case Study: Anticancer Properties

A study investigating the effects of cyclopropanamine derivatives on glioma cells demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. The study highlighted the potential for developing these compounds into therapeutic agents for brain tumors .

Case Study: Neuropharmacological Effects

In a preclinical trial, a derivative of this compound was tested for its effects on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety-related behaviors, suggesting a potential role for this class of compounds in treating anxiety disorders .

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Cyclopropanamine Derivatives

1-Methylcyclopropanamine (C₄H₉N)

- Molecular Weight : 71.123 g/mol .

- Structure : A methyl group replaces the isobutyl substituent.

- Properties : Simpler structure with lower steric hindrance. Its hydrochloride salt (1-Methylcyclopropanamine Hydrochloride) is commercially available, suggesting applications in pharmaceutical intermediates .

1-(Methoxymethyl)cyclopropanamine Hydrochloride (C₅H₁₂ClNO)

- Molecular Weight : ~149.6 g/mol (calculated).

- Structure : Methoxymethyl group introduces polarity via the ether oxygen.

- Properties : Enhanced solubility in polar solvents compared to alkyl-substituted derivatives. The methoxymethyl group may modulate pharmacokinetic properties in drug design .

1-(4-Bromophenyl)cyclopropanamine (C₉H₁₀BrN)

- Molecular Weight : 212.09 g/mol .

- Structure : Aromatic bromophenyl substituent replaces the isobutyl group.

- Likely used in cross-coupling reactions or as a ligand in catalysis .

1-(4-Chloro-3-nitrophenyl)cyclopropanamine (C₉H₉ClN₂O₂)

- Molecular Weight : ~212.6 g/mol (calculated).

- Structure : Electron-withdrawing nitro and chloro groups on the phenyl ring.

- Properties: Reduced basicity of the amine due to electron withdrawal. Potential applications in explosives or agrochemicals .

Comparison with Non-Cyclopropane Amines

Isopropylamine (C₃H₉N)

- Molecular Weight : 59.11 g/mol .

- Structure : Linear secondary amine with a branched alkyl chain.

- Properties : Higher volatility (boiling point: 33–34°C) compared to cyclopropanamines. Widely used in surfactants and pharmaceuticals .

2-Phenyl-1-propanamine Hydrochloride (C₉H₁₄ClN)

Key Data Table

Research and Market Insights

- Market Trends: 1-(4-Methylphenyl)cyclopropanamine has documented global market analysis (2020–2025), indicating demand in agrochemicals and pharmaceuticals . This suggests cyclopropanamine derivatives are economically viable.

- Synthetic Utility : Cyclopropanamines are often intermediates in synthesizing strained ring systems. For example, 1-(methoxymethyl) derivatives are prepared via nucleophilic substitution or reductive amination .

- Safety Profiles : Linear amines like methyl(2-methylpropyl)amine (C₅H₁₃N) exhibit irritancy, necessitating careful handling . Cyclopropanamines may share similar hazards due to amine functionality.

Preparation Methods

Radical Substitution and Nucleophilic Displacement (Patent US3847985A)

A method involves reacting an allylic chloride with hydrogen bromide under free radical catalysis to form cyclopropylmethyl alkyl amines. Key parameters include:

- Use of alcohol solvents such as methanol, ethanol, or propanol.

- Reaction temperatures ranging from 25°C to 150°C, preferably 40°C to 100°C.

- Critical mole ratios, especially an excess of 1-bromo-3-chloropropane to metal cyanide (1.25:1 preferred) to maximize yield and avoid by-products like glutaronitrile.

- Refluxing the reactants for about 3 hours followed by distillation to isolate the product.

This method is adaptable for substituted cyclopropylamines and provides a scalable route with controlled reaction conditions to optimize yield.

Zinc-Mediated Cyclopropanation and Amination (University of Toronto MSc Thesis)

Zinc-mediated synthesis employs zinc homoenolates derived from α-chloroaldehydes, enabling the formation of cyclopropylamines with diverse substitution patterns. The process includes:

- Formation of cyclopropane rings via Kulinkovich-de Meijere or Kulinkovich-Szymoniak reactions.

- Hydrolysis to cyclopropylcarboxylic acid intermediates.

- Challenges with diastereoselectivity and side products such as ketones and alkyl amines.

- One-pot methodologies combining zinc homoenolate formation and amination to access trans-cyclopropylamines.

This approach allows for the synthesis of 1,1-disubstituted cyclopropylamines, including those with 2-methylpropyl groups, though optimization is ongoing to improve stereochemical control and yields.

Curtius Degradation from Cyclopropylcarboxylic Acids (PMC Article)

A scalable synthesis of cyclopropylamines, including substituted variants, uses Curtius degradation of cyclopropylcarboxylic acids:

- Starting from 1-bromo-1-cyclopropylcyclopropane, the corresponding cyclopropylcarboxylic acid is prepared via lithiation and carboxylation with dry ice.

- The acid undergoes Curtius degradation (Weinstock protocol) to yield N-Boc-protected cyclopropylamine derivatives.

- Deprotection with HCl in diethyl ether furnishes the free amine hydrochloride salt.

This method is notable for its scalability and relatively high yields (64% for acid formation, 76% for Boc-protected amine, and 87% for final amine salt), making it suitable for industrial applications.

Ring Closure and Amidation (Patent US3711549A)

This patent describes a multi-step process beginning with ring closure of lower alkyl 4-chlorobutyrate, followed by amidation and subsequent conversion to cyclopropylamine:

- Initial reaction with ammonia in methanol with sodium methoxide catalyst to form cyclopropanecarboxamide.

- Removal of methanol and unreacted ammonia, followed by acidification and phase separation.

- Treatment with sodium hypochlorite and sodium hydroxide at controlled temperatures (0–50°C) to produce cyclopropylamine.

- Final distillation to isolate cyclopropylamine aqueous solution.

Though focused on cyclopropylamine itself, this method's principles can be adapted for substituted derivatives like 1-(2-methylpropyl)cyclopropanamine by modifying starting materials.

Imine Formation and Reduction for Optically Active Amines (Patent US20210395185A1)

A more recent method targets non-racemic 1-cyclopropylalkyl-1-amines, including this compound, via:

- Condensation of cyclopropyl methyl ketone with chiral amines (e.g., (S)-α-phenylethylamine) to form imines.

- Reduction of imines to secondary amines.

- Debenzylation to primary amines.

- Use of Lewis acids and various solvents (e.g., isopropanol, toluene, THF).

- Formation of mandelic acid salts to enhance isomeric purity.

This process is scalable, uses inexpensive starting materials, and is suitable for industrial synthesis of optically pure this compound.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- For large-scale production with good yields and purity, the Curtius degradation method starting from cyclopropylcarboxylic acids is highly effective and scalable.

- For diverse substitution patterns and synthetic flexibility, zinc-mediated cyclopropanation offers valuable routes but may require optimization for stereochemical outcomes.

- The radical substitution method is practical for simpler derivatives and can be adapted for substituted cyclopropylamines with careful control of reactant ratios.

- For optically active this compound , imine formation followed by reduction and salt formation is the preferred method, offering scalability and enantiomeric purity.

- The ring closure and amidation approach is more suited for unsubstituted cyclopropylamine but provides foundational knowledge for related syntheses.

Q & A

Q. What are the standard synthetic routes for 1-(2-Methylpropyl)cyclopropanamine, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine with methyl iodide, followed by hydrochloric acid addition to form the hydrochloride salt. Key steps include:

- Reaction conditions : Controlled temperature (0–5°C) to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.

Characterization via NMR (e.g., δ 1.2–1.5 ppm for cyclopropane protons) and HRMS ensures structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

- Nuclear Magnetic Resonance (NMR) : and NMR resolve cyclopropane ring protons (δ 0.8–1.5 ppm) and amine group environments.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 142.1234 for the free base).

- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water mobile phase) .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Temperature : Store at –20°C in inert atmospheres to prevent oxidation.

- pH stability : Test in aqueous buffers (pH 3–9) to assess hydrolysis; acidic conditions (pH <5) enhance salt stability.

- Light sensitivity : Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The cyclopropane ring’s strain enhances reactivity:

- Oxidation : Strong oxidants (e.g., KMnO) yield amine oxides, confirmed by IR (N–O stretch at 1250–1350 cm).

- Substitution : Amine groups react with electrophiles (e.g., acyl chlorides) at 25°C, monitored by TLC (R shift from 0.3 to 0.6).

Controlled ring-opening reactions (e.g., with Br) can generate dibromo derivatives for further functionalization .

Q. What experimental frameworks are used to evaluate this compound’s pharmacological potential (e.g., serotonin receptor modulation)?

- In vitro assays : Competitive binding studies with -ligands (e.g., 5-HT receptors) to determine IC values.

- Functional selectivity : Measure cAMP accumulation or β-arrestin recruitment via luciferase reporter assays.

- Metabolic stability : Liver microsome incubations (human/rat) to assess CYP450-mediated degradation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

-

Core modifications : Compare analogs with methylpropyl vs. phenylpropyl substituents using molecular docking (e.g., Glide SP scoring).

-

Data example :

Substituent 5-HT IC (nM) LogP 2-Methylpropyl 12.3 ± 1.2 2.1 Phenylpropyl 45.6 ± 3.8 3.4

Hydrophobic substituents (lower LogP) enhance receptor affinity .

Q. How should researchers address contradictions in reactivity or bioactivity data across studies?

- Reproducibility checks : Validate synthetic protocols (e.g., reagent purity, inert gas use).

- Assay standardization : Use positive controls (e.g., known 5-HT agonists) and statistical validation (p <0.05 via ANOVA).

- Meta-analysis : Cross-reference NMR shifts (e.g., cyclopropane protons δ 1.1–1.3 ppm) and HRMS data from independent studies .

Q. What biochemical assays are recommended to study receptor-binding kinetics or metabolic pathways?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) for target receptors.

- CYP inhibition assays : Use fluorescent substrates (e.g., CYP3A4) to identify metabolic liabilities.

- In vivo PK/PD : Administer IV/PO doses in rodent models; quantify plasma exposure (AUC) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.